![molecular formula C15H14F3NO2S2 B2598134 3-(Thiophen-2-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine CAS No. 2191401-17-7](/img/structure/B2598134.png)
3-(Thiophen-2-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine
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Description
Synthesis Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives is typically achieved by heterocyclization of various substrates .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
- Application : Researchers have explored the use of 3-(Thiophen-2-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine as a building block in conjugated copolymers for high-contrast ECDs . These materials exhibit reversible color changes upon electrical stimulation, enabling energy-efficient windows and adaptive displays.
Electrochromic Devices
properties
IUPAC Name |
3-thiophen-2-yl-1-[4-(trifluoromethyl)phenyl]sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2S2/c16-15(17,18)12-3-5-13(6-4-12)23(20,21)19-8-7-11(10-19)14-2-1-9-22-14/h1-6,9,11H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMFUMPKDDOPPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine |
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